molecular formula C15H12Cl2O2 B1298298 1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone CAS No. 202144-69-2

1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone

Cat. No.: B1298298
CAS No.: 202144-69-2
M. Wt: 295.2 g/mol
InChI Key: JRKNMXSIQXIBNM-UHFFFAOYSA-N
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Description

1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone is an organic compound characterized by the presence of a phenyl ring substituted with a methoxy group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-[3-(Phenylmethoxy)phenyl]ethanone: Lacks the dichloro substitution, resulting in different chemical and biological properties.

    1-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]ethanone: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness: 1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone is unique due to the specific positioning of the dichloro groups, which influences its chemical reactivity and potential biological activities. This structural feature distinguishes it from other related compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

1-[3-[(2,6-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)11-4-2-5-12(8-11)19-9-13-14(16)6-3-7-15(13)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKNMXSIQXIBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358949
Record name Ethanone, 1-[3-[(2,6-dichlorophenyl)methoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202144-69-2
Record name Ethanone, 1-[3-[(2,6-dichlorophenyl)methoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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